1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is an organic compound that features a nitrobenzyl group attached to a phenyl ring, which is further connected to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:
Formation of Benzyl Ether: The nitrobenzyl group is then attached to the phenyl ring through an etherification reaction, often using a base such as sodium hydride.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the design of photo-responsive polymer networks and smart coatings.
Wirkmechanismus
The mechanism of action of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, as a photoremovable protecting group, it undergoes photolysis upon exposure to light, leading to the release of the protected functional group. In antiviral applications, it inhibits deubiquitinase enzymes, thereby preventing the replication of viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzyl Alcohol: Similar in structure but lacks the imidazole ring.
2-Nitrobenzyl Chloride: Contains a chloride group instead of the imidazole ring.
2-Nitrobenzyl Bromide: Contains a bromide group instead of the imidazole ring.
Uniqueness
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is unique due to the presence of both the nitrobenzyl group and the imidazole ring, which confer distinct chemical properties and potential applications. Its ability to act as a photoremovable protecting group and its antiviral activity make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61320-50-1 |
---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-[2-[(2-nitrophenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-6-2-1-5-13(14)11-22-16-8-4-3-7-15(16)18-10-9-17-12-18/h1-10,12H,11H2 |
InChI-Schlüssel |
YMNXVPMZBYLODK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2N3C=CN=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.